2-(6,8-dioxo-7-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-7,8-dihydro-[1,3]dioxolo[4,5-g]quinazolin-5(6H)-yl)-N-(4-ethylphenyl)acetamide
描述
属性
IUPAC Name |
2-[6,8-dioxo-7-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-[1,3]dioxolo[4,5-g]quinazolin-5-yl]-N-(4-ethylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H23N5O6/c1-2-17-8-10-19(11-9-17)29-24(34)14-32-21-13-23-22(37-16-38-23)12-20(21)27(35)33(28(32)36)15-25-30-26(31-39-25)18-6-4-3-5-7-18/h3-13H,2,14-16H2,1H3,(H,29,34) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDDLJOTYYUFOCZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)CN2C3=CC4=C(C=C3C(=O)N(C2=O)CC5=NC(=NO5)C6=CC=CC=C6)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H23N5O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
525.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
The compound 2-(6,8-dioxo-7-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-7,8-dihydro-[1,3]dioxolo[4,5-g]quinazolin-5(6H)-yl)-N-(4-ethylphenyl)acetamide is a complex organic molecule that exhibits significant biological activity. Its structure combines various functional groups and heterocycles, notably a quinazoline core fused with a dioxolo moiety and an oxadiazole substituent. This unique arrangement suggests potential applications in medicinal chemistry and drug development.
Molecular Characteristics
- Molecular Formula : CHNO
- Molecular Weight : 525.5 g/mol
- CAS Number : 894931-80-7
Biological Activity Overview
Research indicates that compounds with similar structures to 2-(6,8-dioxo-7-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-7,8-dihydro-[1,3]dioxolo[4,5-g]quinazolin-5(6H)-yl)-N-(4-ethylphenyl)acetamide exhibit diverse pharmacological activities. These include:
- Anticancer Activity : Similar oxadiazole derivatives have demonstrated cytotoxic effects against various cancer cell lines such as HeLa (cervical cancer), CaCo-2 (colon cancer), and MCF7 (breast cancer) .
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer progression and other diseases. Notable targets include:
- Antimicrobial Properties : Some derivatives exhibit antibacterial and antifungal activities against various pathogens .
Anticancer Studies
A comparative analysis of similar compounds reveals their potential as anticancer agents. For instance:
| Compound | Cell Line | IC (µM) |
|---|---|---|
| Compound A | HeLa | 1.18 ± 0.14 |
| Compound B | MCF7 | 0.67 |
| Compound C | SW1116 | 0.80 |
These findings suggest that the compound may exhibit comparable or enhanced anticancer properties.
Mechanistic Studies
Mechanistic investigations have highlighted the following interactions:
- Inhibition of Sirtuin 2 (SIRT2) : This enzyme is implicated in various cancers and neurodegenerative diseases.
- Affinity for Protein-Tyrosine Phosphatase 1B (PTP1B) : This interaction could potentially influence insulin signaling pathways .
Case Studies
Recent studies have focused on the synthesis and biological evaluation of derivatives of oxadiazole-containing compounds:
- Study on Quinazoline Derivatives : A series of quinazoline derivatives were synthesized and evaluated for anticancer activity against multiple cell lines. The most potent derivative showed an IC value significantly lower than established chemotherapeutics .
- Oxadiazole Functionalization : Research has shown that introducing oxadiazole moieties enhances the biological activity of quinazoline structures by improving their binding affinity to target enzymes .
科学研究应用
Biological Activities
Research indicates that compounds containing oxadiazole and quinazoline structures can exhibit a variety of biological activities:
- Anticancer Properties : Compounds with similar structures have shown promise in inhibiting cancer cell proliferation. The mechanism may involve the modulation of signaling pathways related to cell growth and apoptosis.
- Enzyme Inhibition : Oxadiazoles are known to inhibit enzymes such as carbonic anhydrase and histone deacetylases, which are crucial in cancer therapy and other diseases .
- Antimicrobial Activity : The presence of the oxadiazole ring suggests potential antimicrobial properties, making it a candidate for further exploration in infectious disease treatment.
Synthesis Pathways
The synthesis of this compound typically involves multi-step organic reactions. Initial steps may include the formation of the quinazoline core followed by the introduction of the oxadiazole and dioxolo groups. The complexity of its structure necessitates careful optimization during synthesis to ensure high yield and purity.
Case Study 1: Anticancer Activity
A study investigating the anticancer potential of quinazoline derivatives demonstrated that similar compounds could significantly inhibit tumor growth in vitro and in vivo models. The proposed mechanism involved targeting specific kinases involved in cancer cell proliferation .
Case Study 2: Enzyme Inhibition
Research on oxadiazole derivatives highlighted their ability to inhibit histone deacetylases (HDACs), which play a role in cancer progression. The study found that these compounds could induce cell cycle arrest and apoptosis in cancer cells .
相似化合物的比较
Structural Differences :
- Oxadiazole Substituent : The oxadiazole ring here is substituted with a 3-methyl group instead of 3-phenyl, reducing aromaticity and steric bulk.
- Phenyl Group : The acetamide is linked to a 2,3-dimethylphenyl group rather than a 4-ethylphenyl group, altering electronic and steric properties.
- Linker : A two-carbon ethyl chain connects the oxadiazole to the quinazoline core, versus a direct methyl linkage in the target compound.
Physicochemical Impact :
- The methyl-oxadiazole and dimethylphenyl groups increase lipophilicity (clogP ≈ 3.5) compared to the target compound (estimated clogP ≈ 4.2 due to the phenyl-oxadiazole and ethylphenyl).
2-[(4-Oxo-3-(4-sulfamoylphenyl)-3,4-dihydrobenzo[g]quinazolin-2-yl)thio]-N-substituted Acetamides
Structural Differences :
- Quinazoline Core : These derivatives feature a benzo[g]quinazolin-4-one scaffold instead of a 1,3-dioxolo[4,5-g]quinazolin-6,8-dione.
- Substituents : A sulfamoylphenyl group at position 3 and a thioether linkage at position 2 replace the oxadiazole and dioxolo groups.
Functional Implications :
- The sulfamoyl group enhances aqueous solubility but may reduce membrane permeability.
- The thioether linkage could confer redox sensitivity or modulate electronic interactions with biological targets.
General Trends in Analog Design
- Oxadiazole vs. Sulfonamide : Oxadiazole-containing compounds (e.g., the target and ) prioritize metabolic stability and lipophilicity, whereas sulfonamide derivatives () favor solubility and hydrogen-bonding capacity.
- Aromatic Substituents: Ethylphenyl (target) vs.
- Core Modifications: Dioxolo rings (target) vs. simple quinazolinones () affect planarity and electron distribution, impacting target engagement.
Data Table: Comparative Analysis of Key Features
Research Implications and Tools
The structural nuances highlighted above underscore the importance of substituent optimization in drug design. Tools like Hit Dexter 2.0 () could evaluate the target compound’s risk of promiscuous binding or undesirable pharmacokinetics, guiding further development . Future studies should prioritize synthesizing the target compound and benchmarking its bioactivity against the analogs discussed here.
常见问题
Basic Research Questions
Q. What methodologies are recommended for optimizing the synthesis of this compound?
- Methodology : Use Design of Experiments (DoE) to systematically vary reaction parameters (e.g., solvent polarity, temperature, catalyst loading). For example, reflux conditions in ethanol with glacial acetic acid (as in ) can be optimized using factorial design to assess interactions between variables like reflux time (4–8 hours) and molar ratios (1:1 to 1:1.5). Statistical analysis (e.g., ANOVA) identifies significant factors impacting yield .
- Example Table :
| Parameter | Tested Range | Optimal Value | Impact on Yield (%) |
|---|---|---|---|
| Reflux Time | 4–8 hours | 6 hours | +22% |
| Catalyst Loading | 0.5–2 mol% | 1.2 mol% | +15% |
Q. Which analytical techniques are critical for confirming the compound’s structural integrity?
- Methodology : Combine spectral and chromatographic methods:
- 1H/13C NMR : Assign peaks to quinazoline-dione (δ 6.8–7.2 ppm) and oxadiazole-methyl (δ 4.3–4.7 ppm) moieties .
- IR Spectroscopy : Confirm carbonyl stretches (C=O at ~1680–1720 cm⁻¹) and oxadiazole C=N (1600 cm⁻¹) .
- HPLC-MS : Monitor purity (>95%) and detect byproducts using reverse-phase C18 columns .
Advanced Research Questions
Q. How can computational tools enhance reaction design for derivatives of this compound?
- Methodology : Apply quantum chemical calculations (e.g., DFT) to model reaction pathways. For instance, use the ICReDD framework () to predict regioselectivity in oxadiazole-methyl substitutions. Transition state analysis identifies energy barriers, while molecular docking predicts binding affinities for biological activity studies .
- Example Workflow :
Generate reactant/conformer libraries using Gaussian 12.
Simulate reaction coordinates in COMSOL Multiphysics with AI-driven parameter optimization .
Validate predictions via scaled-up synthesis and kinetic studies.
Q. How should researchers resolve contradictions in reported biological activity data?
- Methodology : Perform cross-validation using orthogonal assays (e.g., enzymatic vs. cell-based). For inconsistent IC50 values:
- Dose-Response Curves : Test in triplicate across multiple cell lines (e.g., HEK293 vs. HepG2) to rule out cell-type specificity .
- Structural Analogues : Synthesize derivatives with modified acetamide or oxadiazole groups to isolate pharmacophores .
- Statistical Tools : Use multivariate regression to correlate substituent electronic effects (Hammett σ) with activity trends .
Q. What strategies are effective for mechanistic studies of its reactivity under varying pH conditions?
- Methodology :
- Kinetic Profiling : Monitor hydrolysis of the dioxoloquinazoline core via UV-Vis at pH 2–12. Calculate rate constants (k) and identify stable intermediates .
- Isotopic Labeling : Use 18O-labeled water to track oxygen incorporation in degradation products via LC-MS .
- Computational Support : MD simulations (AMBER) model protonation states and solvent interactions .
Data Contradiction Analysis
Q. How to address discrepancies in solubility profiles across studies?
- Methodology : Standardize solvent systems (e.g., DMSO stock solutions diluted in PBS) and use dynamic light scattering (DLS) to detect aggregation. Compare logP values (calculated vs. experimental) to identify outliers .
- Example Table :
| Solvent System | Reported Solubility (mg/mL) | Observed Solubility (mg/mL) | Notes |
|---|---|---|---|
| DMSO:PBS (1:9) | 0.5 | 0.3 ± 0.05 | Aggregation at >0.4 |
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